molecular formula C10H11FO4 B13638533 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid

Cat. No.: B13638533
M. Wt: 214.19 g/mol
InChI Key: RAFLRLQJCIONAV-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol . This compound is characterized by the presence of fluorine, methoxy, and methyl groups attached to the benzoic acid core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a suitable precursor, such as 3,4-dimethoxy-2-methylbenzoic acid, with a fluorinating agent like potassium fluoride (KF) in the presence of a phase-transfer catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.

Industrial Production Methods

Industrial production of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde or this compound.

    Reduction: Formation of 5-Fluoro-3,4-dimethoxy-2-methylbenzyl alcohol or 5-Fluoro-3,4-dimethoxy-2-methylbenzaldehyde.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy groups can also influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3,4-dimethoxy-2-methylbenzoic acid is unique due to the combination of fluorine, methoxy, and methyl groups, which impart distinct chemical reactivity and biological activity. The presence of fluorine can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

5-fluoro-3,4-dimethoxy-2-methylbenzoic acid

InChI

InChI=1S/C10H11FO4/c1-5-6(10(12)13)4-7(11)9(15-3)8(5)14-2/h4H,1-3H3,(H,12,13)

InChI Key

RAFLRLQJCIONAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)O)F)OC)OC

Origin of Product

United States

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